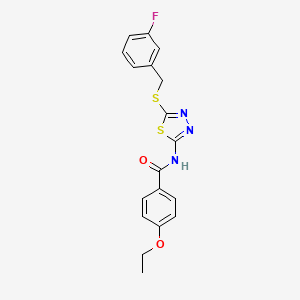

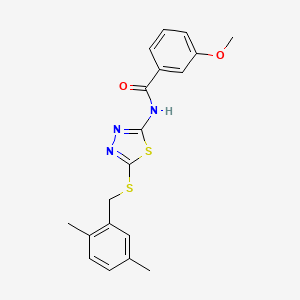

![molecular formula C14H8F2N2O B2377534 6-Fluoro-2-(4-fluorofenil)imidazo[1,2-a]piridina-3-carbaldehído CAS No. 1197850-19-3](/img/structure/B2377534.png)

6-Fluoro-2-(4-fluorofenil)imidazo[1,2-a]piridina-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1197850-19-3 . It has a molecular weight of 258.23 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been a subject of study due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de imidazo[1,2-a]piridina, como el “6-Fluoro-2-(4-fluorofenil)imidazo[1,2-a]piridina-3-carbaldehído”, han sido reconocidos por su amplia gama de aplicaciones en química medicinal . Muestran una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) .

Agentes Anticancerígenos

Las imidazo[1,2-a]piridinas han mostrado resultados prometedores como agentes anticancerígenos . El papel específico del “this compound” en este contexto podría ser objeto de futuras investigaciones.

Agentes Antileishmaniásicos

Las imidazo[1,2-a]piridinas, incluido el compuesto en cuestión, también han demostrado actividades antileishmaniásicas .

Agentes Anticonvulsivos

Se ha encontrado que estos compuestos poseen propiedades anticonvulsivas , que podrían utilizarse potencialmente en el tratamiento de afecciones como la epilepsia.

Agentes Antimicrobianos

Las imidazo[1,2-a]piridinas han mostrado actividades antimicrobianas , lo que sugiere un posible uso en la lucha contra diversas infecciones bacterianas.

Agentes Antivirales

También se ha encontrado que estos compuestos presentan propiedades antivirales , lo que podría ser útil en el desarrollo de nuevos fármacos antivirales.

Sondas de Fluorescencia

En un estudio, se diseñó y sintetizó una sonda de fluorescencia utilizando un derivado de imidazo[1,2-a]piridina, que permitió el seguimiento a largo plazo del H2O2 en células vivas .

Catalizadores en Reacciones Químicas

El 2-fenilimidazo[1,2-a]piridina-3-carbaldehído, un compuesto similar, se ha encontrado que forma complejos estables ricos en electrones con metales de transición, especialmente cobre, que pueden catalizar eficientemente ciertas reacciones químicas . Esto sugiere que el “this compound” también podría tener aplicaciones potenciales en este ámbito.

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various biological targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines have been studied under various conditions, suggesting that environmental factors may play a role .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with transition metals, particularly copper, which can efficiently catalyze oxidation reactions . Additionally, 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits high biological and pharmaceutical activity, making it a valuable tool for studying enzyme inhibition and activation .

Cellular Effects

The effects of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazo[1,2-a]pyridine derivatives, including 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This indicates its potential impact on cellular processes related to infectious diseases.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can directly interact with enzymes and proteins, forming stable complexes that modulate their activity . Additionally, the unique structure of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde allows it to participate in radical reactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives, including 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, maintain their stability under various conditions, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against infectious diseases at specific dosages . High doses of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, contributing to its biological activity

Transport and Distribution

The transport and distribution of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde will provide valuable insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWODJWNNIUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)F)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

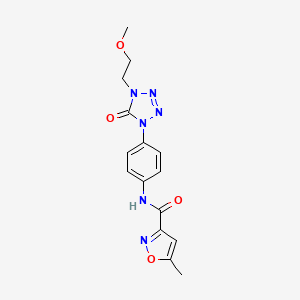

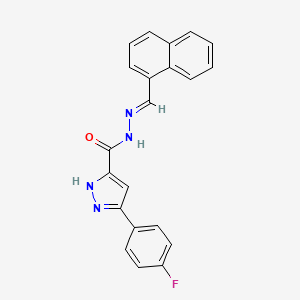

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)

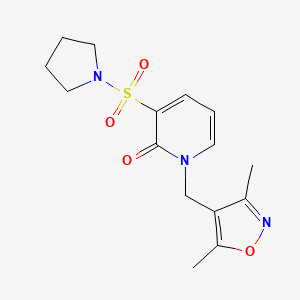

![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

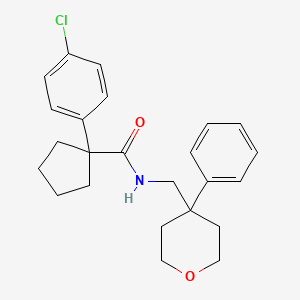

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)